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molecular formula C9H8O4 B2948278 4-Methyl-1,3-benzodioxole-5-carboxylic acid CAS No. 162506-58-3

4-Methyl-1,3-benzodioxole-5-carboxylic acid

Cat. No. B2948278
M. Wt: 180.159
InChI Key: UOVBAZLLBRLOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05489570

Procedure details

A solution of n-butyllithium (5.1 ml of a 2.5M solution in hexanes) was added to a stirred suspension of 1,3-benzodioxole-5-carboxylic acid (1.0 g) in anhydrous tetrahydrofuran under an inert atmosphere keeping the temperature-below -60° C. The mixture was then stirred at -78° C. for 7 hours and methyl iodide (0.50 g) added and the mixture stirred at room temperature for 18 hours. The mixture was then treated with water and 2N sodium hydroxide. The aqueous phase was washed with ether, acidified and filtered. The solid was washed with hexane and dried to give 4-methyl-1,3-benzodioxole-5-carboxylic acid as a cream solid (0.91 g), m.p. 217°-219° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[O:6]1[C:10]2[CH:11]=[CH:12][C:13]([C:15]([OH:17])=[O:16])=[CH:14][C:9]=2[O:8][CH2:7]1.CI.[OH-].[Na+]>O1CCCC1.O>[CH3:1][C:14]1[C:9]2[O:8][CH2:7][O:6][C:10]=2[CH:11]=[CH:12][C:13]=1[C:15]([OH:17])=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C(=O)O
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at -78° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature-below -60° C
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 18 hours
Duration
18 h
WASH
Type
WASH
Details
The aqueous phase was washed with ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC1=C(C=CC=2OCOC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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